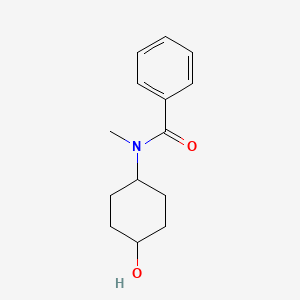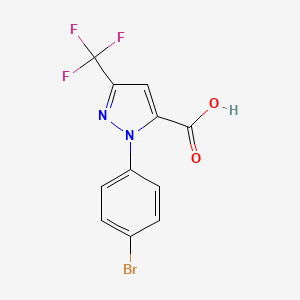
3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine is an organic compound that features a unique structure combining an azetidine ring with an indene moiety
Méthodes De Préparation
The synthesis of 3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with azetidine in the presence of a suitable base. One common method includes the use of sodium hydride as a base in an aprotic solvent such as dimethylformamide. The reaction proceeds through the formation of an intermediate alkoxide, which then undergoes nucleophilic substitution to yield the desired product .
Analyse Des Réactions Chimiques
3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the indene moiety.
Applications De Recherche Scientifique
3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: It is explored for use in the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine can be compared with similar compounds such as:
2,3-Dihydro-1H-inden-5-ylmethylamine: This compound shares the indene moiety but lacks the azetidine ring, resulting in different chemical reactivity and biological activity.
5-Hydroxyindan: This compound has a similar indene structure but with a hydroxyl group, leading to different hydrogen bonding capabilities and solubility properties.
Propriétés
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxymethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-11-4-5-13(6-12(11)3-1)15-9-10-7-14-8-10/h4-6,10,14H,1-3,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAUQPXHLPDSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3CNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanoic acid, 3-[(5-bromo-2-fluorophenyl)amino]-2,2-dimethyl-3-oxo-, methyl ester](/img/structure/B8008758.png)

![5-[(Pyridin-2-yl)amino]pentanoic acid](/img/structure/B8008773.png)





![3-[(2,5-Dimethylphenoxy)methyl]azetidine](/img/structure/B8008824.png)
![3-[(2,3-Dimethylphenoxy)methyl]azetidine](/img/structure/B8008826.png)
![3-[(4-Chloro-3-methylphenoxy)methyl]azetidine](/img/structure/B8008829.png)


